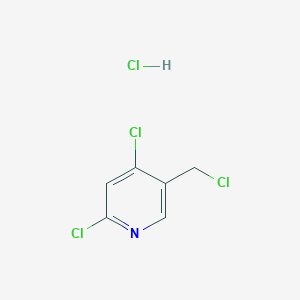
3'-Chloro-2-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of biphenyl, where one of the benzene rings is substituted with a chlorine atom at the 3’ position and a nitro group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3’-Chloro-2-nitro-1,1’-biphenyl typically involves a Suzuki coupling reaction. This method uses o-chloronitrobenzene and to-chlorophenylboronic acid as starting materials. The reaction is carried out under nitrogen or other inert gas shielding, with an alkaline reagent and a nickel or copper catalyst . The reaction conditions include a temperature of 130°C and a reaction time of 19 hours .
Industrial Production Methods
In industrial settings, the preparation of 3’-Chloro-2-nitro-1,1’-biphenyl can be scaled up using continuous flow processes. This method involves a similar Suzuki coupling reaction but is optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction conditions and improved yields .
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: 3’-Chloro-2-amino-1,1’-biphenyl.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
3’-Chloro-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-2-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular targets, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the nitro group.
3-Nitro-1,1’-biphenyl: Similar structure but lacks the chlorine atom.
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure with different substitution positions.
Uniqueness
3’-Chloro-2-nitro-1,1’-biphenyl is unique due to the specific positions of the chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C12H8ClNO2 |
|---|---|
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(15)16/h1-8H |
Clave InChI |
YSOWAWGRIYZJHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


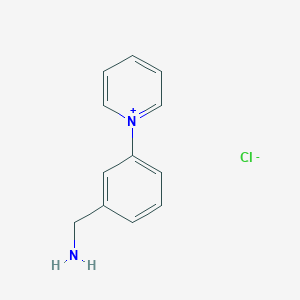

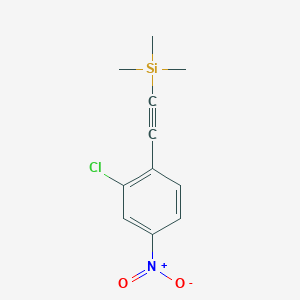
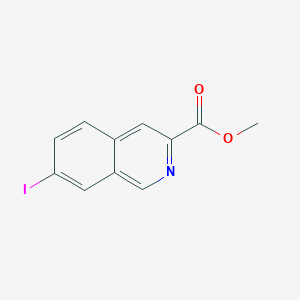
![5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)


![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)

![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)
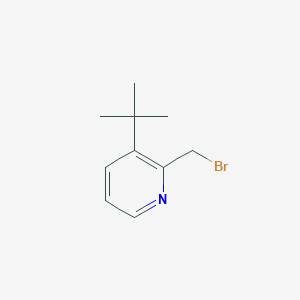
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)
